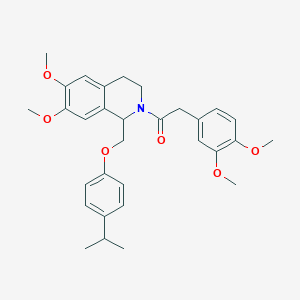

2-(3,4-dimethoxyphenyl)-1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37NO6/c1-20(2)22-8-10-24(11-9-22)38-19-26-25-18-30(37-6)29(36-5)17-23(25)13-14-32(26)31(33)16-21-7-12-27(34-3)28(15-21)35-4/h7-12,15,17-18,20,26H,13-14,16,19H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQBHMWWKIMDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC(=C(C=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic molecule with potential therapeutic applications. Its structure suggests it may exhibit significant biological activity, particularly in the fields of oncology and neurology. This article reviews the biological activities associated with this compound, drawing from diverse research findings and case studies.

- Molecular Formula: C26H28N2O4

- Molecular Weight: 428.5 g/mol

- CAS Number: 1172707-69-5

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The presence of the isoquinoline moiety suggests potential interactions with neurotransmitter receptors and enzymes involved in signal transduction pathways.

Biological Activity Overview

-

Anticancer Activity

- Several studies have indicated that isoquinoline derivatives possess anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and neuroblastoma cells.

- A notable study reported that analogs of isoquinoline derivatives demonstrated IC50 values in the micromolar range against cancer cell lines, suggesting effective cytotoxicity .

-

Neuroprotective Effects

- Isoquinoline derivatives are also explored for their neuroprotective properties. The structure of the compound indicates potential modulation of neurotransmitter systems, which could be beneficial in neurodegenerative conditions.

- Research has shown that certain isoquinoline compounds can enhance cognitive function and protect against neuronal damage in animal models .

- Anti-inflammatory Properties

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of isoquinoline derivatives for their anticancer efficacy against human leukemia cell lines. The results indicated that certain modifications to the isoquinoline structure significantly enhanced cytotoxicity, with IC50 values as low as 0.3 μM for some analogs .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 0.5 | EU-1 |

| Compound B | 0.3 | EU-3 |

| Compound C | 1.2 | NB-1643 |

Case Study 2: Neuroprotective Effects

In an animal model study investigating neuroprotection, a related compound was administered to assess its effects on cognitive function following induced oxidative stress. The results demonstrated a significant improvement in memory retention and reduced neuronal apoptosis compared to control groups .

Scientific Research Applications

The compound 2-(3,4-dimethoxyphenyl)-1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its applications, particularly in the context of therapeutic uses and pharmacological properties.

Neuropharmacology

Research indicates that compounds similar to 2-(3,4-dimethoxyphenyl)-1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone may exhibit neuroprotective effects. Isoquinoline derivatives have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could provide therapeutic benefits.

Antitumor Activity

Some studies suggest that isoquinoline derivatives possess antitumor properties. The structural features of this compound may enhance its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Dopamine Receptor Modulation

The compound may act as a positive allosteric modulator of dopamine receptors, particularly the D1 subtype. This action could be beneficial in treating conditions like schizophrenia and depression, where dopamine signaling is disrupted.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar isoquinoline derivatives in cellular models of oxidative stress. The results showed that these compounds significantly reduced neuronal cell death and improved cellular resilience against oxidative damage .

Case Study 2: Antitumor Activity

In vitro studies on isoquinoline derivatives demonstrated their capacity to inhibit tumor growth in various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential of this class of compounds in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a 6,7-dimethoxy-3,4-dihydroisoquinoline core with multiple analogs in the evidence. Key structural variations among analogs include:

Pharmacological and Physicochemical Properties

- Lipophilicity: The 4-isopropylphenoxy group in the target compound increases lipophilicity (logP estimated >3.5) compared to analogs with methoxy (e.g., , logP ~2.8) or nitro groups (e.g., , logP ~2.2). This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Electron Effects : The 3,4-dimethoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing nitro group in , which could alter metabolic stability or receptor interactions.

- Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the dihydroisoquinoline core, similar to methods used for and , but with challenges in regioselective substitution due to steric hindrance from the isopropyl group.

Q & A

Q. What are the typical synthetic routes for preparing this compound, and what key reagents/conditions are involved?

The synthesis of structurally analogous dihydroisoquinoline derivatives often involves multi-step protocols. For example:

- Nucleophilic substitution : Reacting dihydroisoquinoline precursors with α-halogenated ketones in polar aprotic solvents (e.g., acetonitrile) under basic conditions (e.g., NaHCO₃) to form ethanone derivatives .

- Condensation reactions : Using sodium ethoxide in ethanol to facilitate coupling between triazole intermediates and halogenated ketones, followed by recrystallization for purification .

For the target compound, substituting the 4-isopropylphenoxy moiety may require tailored protecting group strategies and optimization of stoichiometry.

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

Key NMR features for analogous compounds include:

- ¹H-NMR : Distinct singlet signals for methoxy groups (δ 3.74–3.90 ppm), aromatic protons (δ 6.47–6.82 ppm), and methylene/methyl groups (δ 1.66–5.37 ppm). Splitting patterns (e.g., doublets or triplets) help assign substituent positions .

- ¹³C-NMR : Carbonyl peaks (δ ~170 ppm), aromatic carbons (δ 108–149 ppm), and methoxy carbons (δ ~55–56 ppm) confirm the ethanone and dimethoxy motifs .

Researchers should compare experimental data with literature values and use 2D techniques (e.g., HSQC, HMBC) to resolve ambiguities.

Q. What solvents and reaction conditions are optimal for its synthesis?

- Solvents : Anhydrous acetonitrile or ethanol are common for facilitating nucleophilic substitutions or condensations .

- Temperature : Room temperature is often sufficient, but heating (e.g., reflux) may improve reaction rates for sterically hindered intermediates.

- Purification : Recrystallization from ethanol or aqueous workup is standard for isolating crystalline products .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Parameter screening : Vary solvent polarity (e.g., DMF vs. acetonitrile) to improve solubility of intermediates.

- Catalyst optimization : Replace NaHCO₃ with stronger bases (e.g., K₂CO₃) to enhance reaction efficiency .

- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane for challenging separations, especially with the bulky 4-isopropylphenoxy group.

Q. How to resolve contradictions in reported spectral data for structurally similar compounds?

- Case study : If aromatic proton signals deviate from literature (e.g., δ 6.47 vs. δ 6.60), perform:

- Deuteration experiments to confirm exchangeable protons.

- Computational modeling (DFT calculations) to predict chemical shifts and validate assignments .

- X-ray crystallography for unambiguous structural confirmation.

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound?

- Functional group modifications : Synthesize analogs by replacing the 4-isopropylphenoxy or dimethoxy groups to assess pharmacological contributions.

- In vitro assays : Test binding affinity to target receptors (e.g., kinases or GPCRs) using fluorescence polarization or SPR.

- Molecular docking : Map the compound’s interactions with protein active sites (e.g., hydrophobic pockets accommodating isopropyl groups) using software like AutoDock Vina.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.